molecular formula C11H11BrO3 B6209488 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid CAS No. 1397188-03-2

3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid

Cat. No.: B6209488
CAS No.: 1397188-03-2
M. Wt: 271.1
InChI Key:
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Description

3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate, which undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid is unique due to the presence of the bromine atom, which can be used for further functionalization

Properties

CAS No.

1397188-03-2

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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